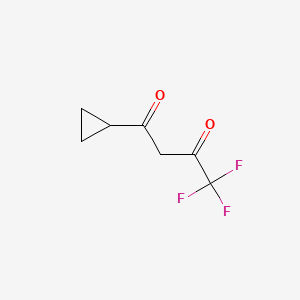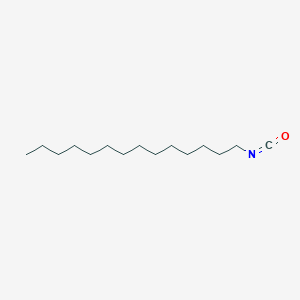
Tetradecyl isocyanate
概述
描述
Tetradecyl isocyanate: is an organic compound with the molecular formula C15H29NO 1-Isocyanatotetradecane or Myristyl isocyanate . This compound is part of the isocyanate family, characterized by the functional group -NCO . This compound is primarily used in the synthesis of various chemical products, including polymers and coatings.
准备方法
Synthetic Routes and Reaction Conditions:
Phosgene Method: The traditional industrial method for producing isocyanates involves the reaction of amines with phosgene. For tetradecyl isocyanate, tetradecylamine reacts with phosgene under controlled conditions to yield this compound.
Non-Phosgene Methods: Due to the toxicity of phosgene, alternative methods have been developed.
Industrial Production Methods: The industrial production of this compound typically follows the phosgene method due to its efficiency and established protocols. advancements in non-phosgene methods are being explored to enhance safety and environmental sustainability.
化学反应分析
Types of Reactions:
Substitution Reactions: Tetradecyl isocyanate can undergo nucleophilic substitution reactions where the isocyanate group reacts with nucleophiles such as alcohols, amines, and thiols to form urethanes, ureas, and thiocarbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of carbamic acids and their derivatives.
Common Reagents and Conditions:
Alcohols and Amines: These reagents react with this compound under mild conditions to form urethanes and ureas.
Catalysts: Catalysts such as trifluoroacetic anhydride can facilitate the oxidation of isonitriles to isocyanates.
Major Products:
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Thiocarbamates: Formed from the reaction with thiols.
科学研究应用
Chemistry:
Biology and Medicine:
Surface Modification: The compound is used to modify surfaces to impart hydrophobic properties, which can be useful in biomedical applications such as drug delivery systems.
Industry:
Coatings and Adhesives: this compound is utilized in the formulation of coatings and adhesives due to its ability to react with polyols and polyamines, forming durable and resistant materials.
作用机制
Mechanism of Action: Tetradecyl isocyanate exerts its effects primarily through the formation of covalent bonds with nucleophilic groups in other molecules. The isocyanate group reacts with hydroxyl, amino, and thiol groups, leading to the formation of urethanes, ureas, and thiocarbamates. These reactions are crucial in the synthesis of polymers and surface modifications.
Molecular Targets and Pathways: The primary molecular targets are nucleophilic groups in organic molecules. The pathways involved include nucleophilic substitution and addition reactions, which are facilitated by the electrophilic nature of the isocyanate group.
相似化合物的比较
- Octyl isocyanate
- Hexyl isocyanate
- Octadecyl isocyanate
- Dodecyl isocyanate
- Hexadecyl isocyanate
Comparison: Tetradecyl isocyanate is unique due to its specific chain length, which imparts distinct hydrophobic properties compared to shorter or longer chain isocyanates. This makes it particularly useful in applications requiring specific surface modifications and polymer properties .
属性
IUPAC Name |
1-isocyanatotetradecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-15-17/h2-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMJMAQKBKGDQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392931 | |
| Record name | Tetradecyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4877-14-9 | |
| Record name | Tetradecyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetradecyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of Tetradecyl isocyanate in chemical synthesis?
A1: this compound (1b) serves as a crucial building block in synthesizing cationic surfactant intermediates, specifically 3-(dimethylamino)propane-1,2-di-tetradecylcarbamate (2b) []. This synthesis involves reacting this compound with 1-dimethylamino-2,3-propanediol, utilizing triethylamine as a catalyst [].
Q2: How is the structure of this compound confirmed using analytical techniques?
A2: The structure of this compound and its fragmentation pattern are elucidated using electron impact mass spectrometry (EI-MS) []. A key structural indicator is the presence of a base peak at m/z 99 in the mass spectrum, attributed to a stable six-membered ring formed during fragmentation []. This observation is further supported by quantum-mechanical energy calculations, which confirm the low energy and high stability of the six-membered ring structure [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(4-Methylphenyl)phenyl]sulfonyl chloride](/img/structure/B1352781.png)
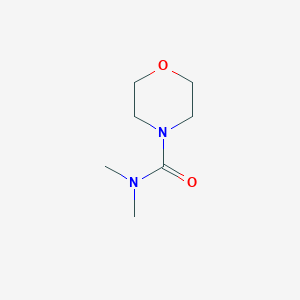
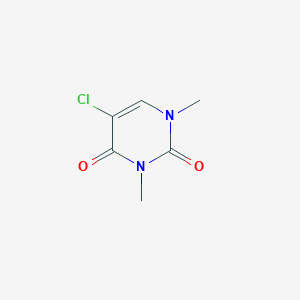
![Ethyl 4-[(2-bromoacetyl)amino]benzoate](/img/structure/B1352798.png)
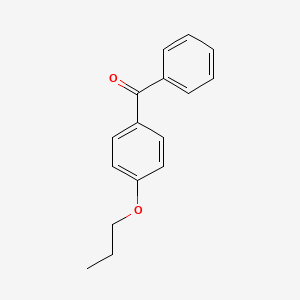
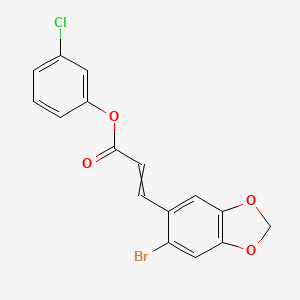
![2-[3-{[(2,4-Dichlorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile](/img/structure/B1352801.png)
![4-chloro-N'-{[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}benzohydrazide](/img/structure/B1352803.png)
![Methyl 3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]-2-(1,2,4-triazol-1-yl)propanoate](/img/structure/B1352804.png)
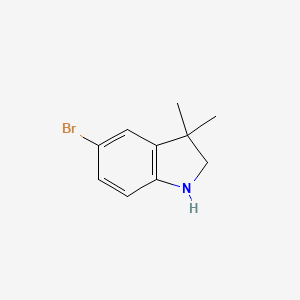
![Bicyclo[2.2.1]hepta-2,5-diene;(Z)-4-hydroxypent-3-en-2-one;rhodium](/img/structure/B1352816.png)

